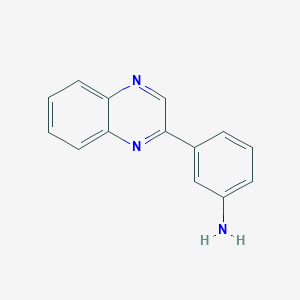

3-(2-Quinoxalinyl)aniline

Descripción general

Descripción

3-(2-Quinoxalinyl)aniline is an organic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Quinoxalinyl)aniline typically involves the reaction of 2-nitroaniline with o-phenylenediamine under specific conditions. One common method includes the following steps :

Reduction of 2-nitroaniline: 2-nitroaniline is reduced to 1,2-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The resulting 1,2-diaminobenzene undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as copper(II) sulfate, to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Quinoxalinyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated quinoxaline derivatives with nucleophiles such as amines or thiols.

Major Products

Oxidation: Quinoxaline-2,3-dione.

Reduction: 2,3-dihydroquinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-(2-Quinoxalinyl)aniline has been investigated for its therapeutic properties across several domains:

1.1 Antimicrobial Activity

- Numerous studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For example, this compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

1.2 Anticancer Properties

- The compound has been explored as a potential anticancer agent. A study involving quinoxaline derivatives indicated that specific analogs displayed cytotoxicity against cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7). Notably, some derivatives exhibited higher selectivity and potency compared to established chemotherapeutics like doxorubicin .

1.3 Antitubercular Activity

- Quinoxaline derivatives have been reported to possess antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications on the quinoxaline scaffold can enhance efficacy against this pathogen .

Biological Research Applications

2.1 Biochemical Probes

this compound is being investigated as a biochemical probe in proteomics research, particularly for its ability to interact with specific molecular targets such as kinases involved in cellular signaling pathways. This interaction can modulate processes like cell proliferation and apoptosis.

2.2 Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships of quinoxaline derivatives, including this compound, to optimize their biological activities. This includes identifying key modifications that enhance their efficacy against various diseases .

Material Science Applications

3.1 Organic Electronics

The compound is also being explored for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Quinoxaline-containing polymers are noted for their thermal stability and low band gap, making them suitable for optoelectronic applications .

3.2 Fluorescent Materials

Due to its unique electronic properties, this compound can be utilized in the synthesis of fluorescent materials, which have applications in sensors and imaging technologies .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | |

| Anticancer | HCT-116 | 1.5 | |

| Antitubercular | Mycobacterium tuberculosis | 0.8 | |

| Antifungal | Candida albicans | 10.0 |

Table 2: Synthetic Routes for this compound Derivatives

Mecanismo De Acción

The mechanism of action of 3-(2-Quinoxalinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound of 3-(2-Quinoxalinyl)aniline, with a simpler structure.

2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.

Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.

Uniqueness

This compound is unique due to the presence of both the quinoxaline ring and the aniline group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Actividad Biológica

3-(2-Quinoxalinyl)aniline is an organic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol. This compound has gained attention in various fields due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The synthesis of this compound typically involves the reduction of 2-nitroaniline followed by cyclization with o-phenylenediamine. The general synthetic route includes:

- Reduction of 2-nitroaniline : Using iron powder in hydrochloric acid to yield 1,2-diaminobenzene.

- Cyclization : The resulting diamine undergoes cyclization in the presence of a catalyst (e.g., copper(II) sulfate) to form the quinoxaline structure.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 221.26 g/mol |

| Solubility | >33.2 µg/mL (pH 7.4) |

| CAS Number | 432004-76-7 |

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Antitumor Activity

Studies have shown that this compound possesses antitumor activity . It has been investigated for its ability to inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanism involves the inhibition of specific kinases that play a role in cancer cell signaling pathways.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on enzymes such as α-glucosidase and pancreatic lipase, which are crucial in carbohydrate metabolism and fat digestion, respectively. This property may contribute to its potential use in managing metabolic disorders like diabetes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : It can inhibit various kinases involved in signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the antimicrobial efficacy of derivatives related to this compound against several bacterial strains. The results indicated a promising potential for these compounds as new antimicrobial agents.

Case Study 2: Antitumor Properties

In another investigation, the antitumor properties were evaluated using various cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer therapeutic agent.

Case Study 3: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that this compound effectively inhibited α-glucosidase and pancreatic lipase activities. This inhibition could lead to reduced glucose absorption and fat digestion, highlighting its potential role in diabetes management .

Propiedades

IUPAC Name |

3-quinoxalin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKCJWKPAZRHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355580 | |

| Record name | 3-(2-quinoxalinyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

432004-76-7 | |

| Record name | 3-(2-quinoxalinyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.